molecular formula C10H10Cl2O3 B12300168 4-(2,4-Dichlorophenoxy-d3)butyric Acid

4-(2,4-Dichlorophenoxy-d3)butyric Acid

Cat. No.: B12300168
M. Wt: 252.11 g/mol
InChI Key: YIVXMZJTEQBPQO-VSWDYIGLSA-N
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Description

4-(2,4-Dichlorophenoxy-d3)butyric Acid is a synthetic compound used primarily in scientific research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy-d3)butyric Acid typically involves the reaction of 2,4-dichlorophenol with butyric acid under controlled conditions. The reaction is carried out in the presence of a deuterium source to incorporate the deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy-d3)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2,4-Dichlorophenoxy-d3)butyric Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy-d3)butyric Acid involves its interaction with specific molecular targets. It acts as a selective systemic herbicide, inhibiting growth at the tips of stems and roots. The compound disrupts transport systems and interferes with nucleic acid metabolism, similar to the endogenous auxin indole acetic acid (IAA) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenoxy-d3)butyric Acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise analytical measurements .

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

252.11 g/mol

IUPAC Name

4-(2,4-dichloro-3,5,6-trideuteriophenoxy)butanoic acid

InChI

InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/i3D,4D,6D

InChI Key

YIVXMZJTEQBPQO-VSWDYIGLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCCCC(=O)O)Cl)[2H])Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O

Origin of Product

United States

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